Cas no 2229633-22-9 (methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate)

Methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate is a chiral β-hydroxy ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The Boc group ensures selective deprotection under mild acidic conditions, while the hydroxyl and ester functionalities offer sites for further derivatization. Its well-defined structure and stability make it suitable for asymmetric synthesis and peptide coupling reactions. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible results in complex synthetic pathways.
methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate structure
2229633-22-9 structure
Product Name:methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate
CAS No:2229633-22-9
MF:C15H21NO5
MW:295.330944776535
CID:6196386
PubChem ID:165678598
Update Time:2025-11-05

methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate
    • 2229633-22-9
    • EN300-1871857
    • methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
    • Inchi: 1S/C15H21NO5/c1-15(2,3)21-14(19)16-11-7-5-6-10(8-11)12(17)9-13(18)20-4/h5-8,12,17H,9H2,1-4H3,(H,16,19)
    • InChI Key: WNRUAQVUWKRECU-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC(=C1)C(CC(=O)OC)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 295.14197277g/mol
  • Monoisotopic Mass: 295.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 84.9Ų

methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1871857-0.05g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
2229633-22-9
0.05g
$888.0 2023-09-18
Enamine
EN300-1871857-0.1g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
2229633-22-9
0.1g
$930.0 2023-09-18
Enamine
EN300-1871857-0.25g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
2229633-22-9
0.25g
$972.0 2023-09-18
Enamine
EN300-1871857-0.5g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
2229633-22-9
0.5g
$1014.0 2023-09-18
Enamine
EN300-1871857-1.0g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
2229633-22-9
1g
$1029.0 2023-06-01
Enamine
EN300-1871857-2.5g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
2229633-22-9
2.5g
$2071.0 2023-09-18
Enamine
EN300-1871857-5.0g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
2229633-22-9
5g
$2981.0 2023-06-01
Enamine
EN300-1871857-10.0g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
2229633-22-9
10g
$4421.0 2023-06-01
Enamine
EN300-1871857-1g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
2229633-22-9
1g
$1057.0 2023-09-18
Enamine
EN300-1871857-5g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoate
2229633-22-9
5g
$3065.0 2023-09-18

Additional information on methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate

Methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate: A Comprehensive Overview

Methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate, identified by the CAS number 2229633-22-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as methyl 3-(3-tert-butoxycarbonylamino-phenyl)-3-hydroxypropanoate, has garnered attention due to its unique structural properties and potential applications in drug development, polymer synthesis, and bioactive materials.

The molecular structure of methyl 3-(3-tert-butoxycarbonylamino-phenyl)-3-hydroxypropanoate is characterized by a phenyl ring substituted with a tert-butoxycarbonylamino group and a hydroxyl group. This arrangement imparts the compound with both aromatic stability and functional versatility. The tert-butoxycarbonyl (Boc) group is a well-known protecting group in organic synthesis, often used to safeguard amine functionalities during complex molecule constructions. Its presence in this compound suggests potential utility in peptide synthesis or as an intermediate in the preparation of more complex biomolecules.

Recent studies have highlighted the role of methyl 3-(3-tert-butoxycarbonylamino-phenyl)-3-hydroxypropanoate in the development of bioactive polymers. Researchers have explored its ability to serve as a building block for stimuli-responsive materials, which can alter their properties in response to external stimuli such as temperature, pH, or light. These materials hold promise for applications in drug delivery systems, where controlled release mechanisms are critical for therapeutic efficacy.

In addition to its role in polymer science, this compound has been investigated for its potential in medicinal chemistry. The phenyl ring and hydroxyl group provide sites for further functionalization, enabling the creation of derivatives with enhanced bioactivity. For instance, derivatives of methyl 3-(3-tert-butoxycarbonylamino-phenyl)-3-hydroxypropanoate have been studied for their anti-inflammatory and antioxidant properties, making them candidates for lead compounds in drug discovery programs.

The synthesis of methyl 3-(3-tert-butoxycarbonylamino-phenyl)-3-hydroxypropanoate typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The use of the Boc protecting group ensures that the amine functionality remains intact during these reactions, facilitating precise control over the molecular architecture. Recent advancements in catalytic methods have further streamlined its synthesis, making it more accessible for large-scale production.

From an environmental perspective, the biodegradability and toxicity profiles of methyl 3-(3-tert-butoxycarbonylamino-phenyl)-3-hydroxypropanoate are areas of active research. As industries increasingly prioritize sustainability, understanding the ecological impact of such compounds is crucial for their responsible use. Preliminary studies suggest that under certain conditions, this compound can undergo enzymatic degradation, reducing its environmental footprint.

In conclusion, methyl 3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoate (CAS No: 2229633-22-9) stands at the intersection of organic synthesis and materials science. Its unique structure and functional groups make it a valuable tool in the development of advanced materials and pharmaceuticals. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent